4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole
Overview
Description
4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a bromine atom at the 4-position and a 3-fluorophenylmethyl group attached to the nitrogen atom at the 1-position
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpyrazoles , which are known to interact with various biological targets.
Mode of Action
As a phenylpyrazole, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
Phenylpyrazoles, in general, can participate in a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole . These factors could include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Pyrazole N-oxides or debrominated pyrazoles.
Coupling Reactions: Biaryl compounds formed through the coupling of the pyrazole with aryl boronic acids.
Scientific Research Applications
4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-[(3-chlorophenyl)methyl]-1H-pyrazole
- 4-Bromo-1-[(3-methylphenyl)methyl]-1H-pyrazole
- 4-Bromo-1-[(3-nitrophenyl)methyl]-1H-pyrazole
Uniqueness
4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
4-bromo-1-[(3-fluorophenyl)methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPNEAHZHWQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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